molecular formula C14H12N2OS2 B2520643 N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide CAS No. 865546-29-8

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2520643
CAS No.: 865546-29-8
M. Wt: 288.38
InChI Key: AZBVGWZSGWRTDC-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide is a propanamide derivative featuring a thiophene ring substituted with a cyano group at position 3 and a phenylthioether moiety at the propanamide chain. Its molecular formula is C₁₄H₁₂N₂OS₂, with a molecular weight of 288.38 g/mol. The compound’s structure combines electron-withdrawing (cyano) and lipophilic (phenylthio) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c15-10-11-6-8-19-14(11)16-13(17)7-9-18-12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVGWZSGWRTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the phenylthio group: The phenylthio group is introduced through a thiolation reaction, often using a thiol reagent under basic conditions.

    Formation of the propanamide moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the phenylthio group can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide C₁₄H₁₂N₂OS₂ 288.38 3-cyanothiophene, phenylthio Hypothetical (electron-withdrawing/lipophilic) N/A
3-[(2-Fluorophenyl)thio]propanamide C₉H₁₀FNOS 199.24 2-fluorophenylthio Higher polarity
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₇BrNO₂S 261.12 (calculated) 3-acetylthiophene, bromo Synthetic intermediate
4NPBTA (Nitroimidazole derivative) C₁₉H₁₅N₅O₃S 393.42 (estimated) Nitroimidazole, benzothiazole Cerebral ischemia imaging agent
Quinone-based propanamide (11m) C₁₉H₁₇N₃O₃S 367.42 (estimated) Quinone, diethylamino Cytotoxic, topoisomerase II inhibitor

Table 2. Functional Group Impact

Functional Group Example Compound Effect on Properties
Cyano (C≡N) Target compound Enhances electronegativity; may improve binding to electron-rich biological targets.
Thioamide (C=S) (2Z)-3-(2,4-Dichlorophenyl)... Increases lipophilicity; reduces hydrogen bonding vs. amide.
Quinone (C=O) Quinone-based propanamide Enables redox activity; associated with cytotoxicity.
Nitroimidazole 4NPBTA Confers hypoxia-targeting and imaging potential.

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : A suitable thiophene precursor undergoes nucleophilic substitution to introduce the cyano group.
  • Attachment of the Phenylthio Group : This is achieved through a thiolation reaction using a thiol reagent under basic conditions.
  • Formation of the Propanamide Moiety : The final step involves amide coupling, usually with an amine and an acid chloride or anhydride.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

  • Oxidation : The thiophene ring and phenylthio group can be oxidized under strong oxidizing conditions.
  • Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution : The cyano group may engage in nucleophilic substitution reactions, yielding various derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oncogenic signaling, although detailed molecular targets remain under investigation.

The biological activity of this compound is thought to involve interaction with various molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer potential of the compound involved treatment of human cancer cell lines with varying concentrations of this compound. The findings revealed dose-dependent cytotoxicity, with IC50 values indicating substantial potency against breast and lung cancer cells. Further analysis suggested that the compound induces apoptosis via mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Dose-dependent cytotoxicity
AnticancerA549 (lung cancer)Induction of apoptosis

Table 2: Synthesis Steps Overview

StepDescription
Formation of ThiopheneNucleophilic substitution to introduce cyano group
Attachment of PhenylthioThiolation reaction under basic conditions
Propanamide FormationAmide coupling with amine and acid chloride

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